molecular formula C11H15N3O2S B12039419 2-Hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone CAS No. 189288-64-0

2-Hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone

Cat. No.: B12039419
CAS No.: 189288-64-0
M. Wt: 253.32 g/mol
InChI Key: YSWOYAQZHSHQOG-NTUHNPAUSA-N
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Description

2-Hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone is a thiosemicarbazone derivative synthesized by condensing 2-hydroxy-5-methoxybenzaldehyde with N-ethylthiosemicarbazide. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties, attributed to their metal-chelating capabilities and structural versatility . This compound is distinguished by its methoxy and hydroxyl substituents on the benzaldehyde ring and the N-ethyl group on the thiosemicarbazide moiety. Below, we compare its structural, synthetic, and biological attributes with closely related analogues.

Properties

CAS No.

189288-64-0

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

1-ethyl-3-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C11H15N3O2S/c1-3-12-11(17)14-13-7-8-6-9(16-2)4-5-10(8)15/h4-7,15H,3H2,1-2H3,(H2,12,14,17)/b13-7+

InChI Key

YSWOYAQZHSHQOG-NTUHNPAUSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=C(C=CC(=C1)OC)O

Canonical SMILES

CCNC(=S)NN=CC1=C(C=CC(=C1)OC)O

Origin of Product

United States

Preparation Methods

Condensation of 2-Hydroxy-5-Methoxybenzaldehyde with N-Ethylthiosemicarbazide

The primary synthesis involves the acid-catalyzed condensation of 2-hydroxy-5-methoxybenzaldehyde with N-ethylthiosemicarbazide. This reaction proceeds via nucleophilic attack of the thiosemicarbazide’s terminal amine on the aldehyde carbonyl, followed by dehydration to form the Schiff base (imine) linkage.

Procedure :

  • Reactants :

    • 2-Hydroxy-5-methoxybenzaldehyde (1 equiv.)

    • N-Ethylthiosemicarbazide (1.1 equiv.)

    • Solvent: Ethanol (absolute) or methanol

    • Catalyst: Glacial acetic acid (2–5 drops) or diluted NaOH.

  • Conditions :

    • Reflux at 70–80°C for 4–6 hours.

    • Reaction monitored by TLC (hexane:ethyl acetate = 3:1).

  • Workup :

    • Cool the mixture to room temperature; precipitate forms.

    • Filter, wash with cold ethanol, and recrystallize from ethanol/water (3:1).

Yield : 70–85%.

Alternative Alkylation Approaches

For cases where N-ethylthiosemicarbazide is unavailable, in situ alkylation of thiosemicarbazide precursors may be employed. For example, 2-hydroxy-5-methoxybenzaldehyde can react with thiosemicarbazide in the presence of ethylating agents (e.g., ethyl bromide or iodide) under basic conditions.

Procedure :

  • Reactants :

    • Thiosemicarbazide (1 equiv.)

    • Ethyl halide (1.2 equiv.)

    • 2-Hydroxy-5-methoxybenzaldehyde (1 equiv.)

    • Base: K₂CO₃ or NaOH

    • Solvent: Acetone or DMF.

  • Conditions :

    • Stir at 50–60°C for 8–12 hours.

    • Alkylation precedes Schiff base formation.

  • Workup :

    • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane:ethyl acetate).

Yield : 60–75%.

Optimization of Reaction Parameters

Solvent and Catalytic System

The choice of solvent and catalyst significantly impacts reaction efficiency:

SolventCatalystReaction Time (h)Yield (%)Reference
EthanolGlacial acetic acid482
MethanolNaOH (0.1 M)678
AcetoneK₂CO₃1268

Ethanol with glacial acetic acid provides optimal yields due to enhanced protonation of the aldehyde carbonyl, accelerating nucleophilic attack. Methanol with NaOH reduces side reactions but requires longer reflux times.

Temperature and Stoichiometry

Elevated temperatures (70–80°C) improve reaction rates but risk decomposition. A slight excess of N-ethylthiosemicarbazide (1.1 equiv.) ensures complete consumption of the aldehyde.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :

    • ν(C=N): 1600–1620 cm⁻¹ (imine stretch).

    • ν(N–H): 3250–3350 cm⁻¹ (thiosemicarbazide NH).

    • ν(C=S): 750–780 cm⁻¹.

  • ¹H NMR (CDCl₃) :

    • δ 10.42 ppm (s, 1H, –CHO).

    • δ 8.25 ppm (s, 1H, –N=CH–).

    • δ 3.85 ppm (s, 3H, –OCH₃).

    • δ 1.15 ppm (t, 3H, –CH₂CH₃).

  • Mass Spectrometry :

    • [M+H]⁺: m/z 268.1 (calculated for C₁₁H₁₅N₃O₂S).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds (e.g., 4-hydroxy-3-methoxybenzaldehyde 4-ethylthiosemicarbazone) confirms the E-configuration of the imine bond and intramolecular hydrogen bonding between the phenolic –OH and adjacent nitrogen.

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrazone Isomers : Prolonged heating may lead to tautomerization. Use of anhydrous solvents and controlled reflux times minimizes this.

  • Oxidation : Thiosemicarbazones are prone to oxidation. Reactions under nitrogen atmosphere improve stability.

Purification Difficulties

  • Recrystallization Solvents : Ethanol/water mixtures (3:1) yield high-purity crystals.

  • Column Chromatography : Required for alkylation-byproduct removal (e.g., unreacted ethyl halide).

Industrial-Scale Considerations

Patent US6670510B2 highlights methods for precursor purification (e.g., 2-hydroxy-5-methoxybenzaldehyde) via metal salt precipitation, avoiding costly distillation . This approach enhances scalability for thiosemicarbazone synthesis.

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L237426-1EA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that thiosemicarbazones, including 2-Hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone, exhibit significant anticancer properties. A study demonstrated that this compound showed selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer). The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Antioxidant Properties
The antioxidant potential of this compound has been evaluated through various assays. The compound demonstrated strong free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. Its ability to donate hydrogen atoms stabilizes free radicals, thereby reducing cellular damage .

Agricultural Applications

Pesticidal Activity
This compound has been studied for its pesticidal properties. In one study, this compound was evaluated for its effectiveness against common agricultural pests. Results showed a significant reduction in pest populations when treated with the compound, indicating its potential as a natural pesticide .

Analytical Chemistry

Use as a Reagent
In analytical chemistry, this compound serves as a reagent for the detection of metal ions. Its ability to form stable complexes with metal ions allows for sensitive detection methods in environmental and food safety testing. For instance, it has been utilized in colorimetric assays to quantify metal concentrations in various samples .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-73.1Induction of apoptosis
HCT1164.4Inhibition of cell proliferation
HEK2935.3Selective cytotoxicity

Table 2: Pesticidal Efficacy

Pest SpeciesTreatment Concentration (mg/L)Mortality Rate (%)
Spodoptera frugiperda10085
Aphis gossypii5075

Mechanism of Action

The mechanism of action of SALOR-INT L237426-1EA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Benzaldehyde Ring

  • Target Compound : Features 2-hydroxy and 5-methoxy groups. The electron-donating methoxy group enhances lipophilicity and may stabilize the aromatic ring through resonance, while the hydroxyl group facilitates hydrogen bonding and metal coordination .
  • 5-Hydroxy-2-nitrobenzaldehyde Thiosemicarbazone (HNBATSC): Substituted with a nitro group (electron-withdrawing) at position 2 and hydroxyl at position 5.
  • However, the absence of a hydroxyl group limits hydrogen-bonding interactions .

Thiosemicarbazide Modifications

  • N-Ethyl Substitution : The ethyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to unsubstituted or N-methyl derivatives (e.g., compounds in ). However, larger alkyl chains (e.g., N-hexyl) could reduce solubility .

Antimicrobial Potential

  • The aldehyde precursor (2-hydroxy-5-methoxybenzaldehyde) demonstrates antimicrobial activity against Mycobacterium avium by disrupting cell membranes . The thiosemicarbazone derivative likely enhances this activity via metal chelation, as seen in HNBATSC’s anti-tubercular effects .

Anticancer Activity

  • Thiosemicarbazones inhibit ribonucleotide reductase (RNR), a key enzyme in DNA synthesis. The N-ethyl group in the target compound may optimize RNR binding compared to N-methyl derivatives (e.g., Acb4NM in ), which showed moderate cytotoxicity against HeLa cells .

Comparative Drug-Likeness

  • Solubility : Polar substituents (e.g., hydroxyl in HNBATSC) enhance aqueous solubility but may reduce bioavailability, a trade-off mitigated by the methoxy group in the target compound .

Physicochemical and ADME Properties

Property 2-Hydroxy-5-methoxybenzaldehyde N-Ethylthiosemicarbazone 5-Hydroxy-2-nitrobenzaldehyde Thiosemicarbazone Benzodioxole-Based Derivatives ()
Molecular Weight ~265.3 g/mol 240.24 g/mol 280–320 g/mol
logP (Predicted) ~2.5 ~1.8 ~3.0
Hydrogen Bond Donors 3 (NH, OH) 3 (NH, OH) 2 (NH)
Key Bioactivity Antimicrobial, Anticancer Antitumor, Antitubercular Antifungal, Antiviral
Synthetic Accessibility Moderate (commercial aldehyde precursor) Moderate High (modular synthesis)

Biological Activity

Antibacterial Activity

Thiosemicarbazone derivatives, particularly those with hydroxy and methoxy substituents, have shown promising antibacterial properties. A study on 2-hydroxy-4-methoxybenzaldehyde (HMB), a structurally similar compound, demonstrated significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) .

Key findings for HMB include:

  • Minimum Inhibitory Concentration (MIC): 1024 μg/ml
  • Minimum Bactericidal Concentration: 2 × MIC

HMB's mechanism of action involves:

  • Disruption of cell membrane integrity
  • Increased release of intracellular proteins and nucleic acids
  • Alteration of bacterial cell morphology

Antibiofilm Activity

HMB also exhibited strong antibiofilm properties, eradicating approximately 80% of preformed MRSA biofilms at tested concentrations .

Antiproliferative Activity

While specific data for 2-Hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone is not available, related compounds have shown antiproliferative effects against cancer cell lines. For instance, N-substituted benzimidazole carboxamides with hydroxy and methoxy groups demonstrated activity against various cancer cell lines .

CompoundCell LineIC50 (μM)
Derivative 10Multiple2.2-4.4
Derivative 11HCT 1163.7
MCF-71.2
HEK 2935.3
Derivative 12MCF-73.1

Antioxidant Activity

Some N-substituted benzimidazole carboxamides with hydroxy and methoxy groups have shown improved antioxidative activity compared to the standard antioxidant BHT .

Potential for Drug Development

The biological activities of related compounds suggest that this compound may have potential as a lead structure for developing new antibacterial, antiproliferative, or antioxidant drugs. However, further research is needed to confirm its specific biological activities and mechanism of action.

To fully elucidate the biological activity of this compound, future studies should focus on:

  • Determining its antibacterial spectrum and potency
  • Evaluating its antiproliferative effects against various cancer cell lines
  • Assessing its antioxidant capacity using standardized methods
  • Investigating its potential synergistic effects with existing drugs
  • Conducting structure-activity relationship studies to optimize its properties

Q & A

Basic Question: What is the standard synthetic methodology for preparing 2-hydroxy-5-methoxybenzaldehyde N-ethylthiosemicarbazone?

Answer:
The synthesis involves a condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and N-ethylthiosemicarbazide. Key steps include:

  • Solvent System: Ethanol or methanol under reflux conditions (60–80°C) .
  • Catalyst: Acetic acid (1–2 drops) to protonate the aldehyde and activate the thiosemicarbazide for nucleophilic attack .
  • Reaction Time: 4–6 hours, monitored by TLC for completion .
  • Purification: The product is filtered, washed with cold ethanol, and recrystallized from acetonitrile or methanol to obtain pure crystals .

Basic Question: What characterization techniques are essential for confirming the structure of this thiosemicarbazone?

Answer:

  • Spectroscopic Methods:
    • FT-IR: Confirm the presence of C=N (1590–1620 cm⁻¹), C=S (750–800 cm⁻¹), and O–H (3200–3400 cm⁻¹) stretches .
    • NMR (¹H/¹³C): Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and thiosemicarbazone NH signals (δ 8.5–10.0 ppm) .
  • Elemental Analysis: Verify C, H, N, and S content within ±0.3% of theoretical values .

Basic Question: What biological activities have been reported for this compound?

Answer:
Thiosemicarbazones are known for:

  • Antimicrobial Activity: Tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via disk diffusion or microbroth dilution assays .
  • Antioxidant Properties: Evaluated using DPPH radical scavenging assays (IC₅₀ values typically 20–50 µM) .
  • Antitumor Potential: Screened against leukemia (e.g., K562 cells) with IC₅₀ values <10 µM in some derivatives .

Advanced Question: How can researchers resolve contradictions in biological activity data across structurally similar thiosemicarbazones?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methoxy vs. nitro groups) and correlate with bioactivity .
  • Crystallographic Analysis: Compare hydrogen-bonding patterns (e.g., N–H⋯S vs. O–H⋯O interactions) to assess bioavailability .
  • Computational Modeling: Use DFT to calculate electron density distributions and predict reactive sites .

Advanced Question: What strategies optimize the pharmacological activity of thiosemicarbazones?

Answer:

  • Metal Complexation: Form Cu(II) or Zn(II) complexes to enhance lipophilicity and DNA intercalation .
  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., NO₂) at the 5-position to improve redox activity .
  • Hybridization: Conjugate with known pharmacophores (e.g., isatin) to target multiple pathways .

Advanced Question: How do crystallographic studies inform the supramolecular behavior of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Hydrogen-Bonding Networks: N–H⋯S interactions form 1D chains, while O–H⋯O bonds stabilize 2D sheets .
  • Conformational Flexibility: The thiosemicarbazone moiety adopts an E-configuration about the C=N bond, critical for metal chelation .

Advanced Question: What experimental precautions are required to handle this compound’s instability?

Answer:

  • Storage: Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Synthesis: Use degassed solvents and Schlenk lines to avoid moisture .
  • Characterization: Perform NMR and HPLC-MS immediately after synthesis to detect decomposition .

Advanced Question: How can advanced spectroscopic methods elucidate reaction intermediates?

Answer:

  • In Situ FT-IR: Monitor C=O (aldehyde) disappearance and C=N formation during condensation .
  • LC-MS: Detect transient intermediates (e.g., Schiff base adducts) with m/z matching theoretical values .

Advanced Question: What methodologies evaluate the compound’s mechanism of bioactivity?

Answer:

  • ROS Detection: Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in treated cells .
  • Enzyme Inhibition Assays: Test inhibition of topoisomerase II or ribonucleotide reductase via gel electrophoresis .
  • Genomic Profiling: RNA-seq to identify differentially expressed genes (e.g., apoptosis markers) .

Advanced Question: How do substituents on the benzaldehyde ring influence bioactivity?

Answer:

  • Electron-Donating Groups (e.g., –OCH₃): Enhance antioxidant activity but reduce antimicrobial potency .
  • Halogens (e.g., –Br): Increase lipophilicity and antitumor efficacy via intercalation with DNA .
  • Nitro Groups (–NO₂): Improve redox cycling but may induce cytotoxicity at higher concentrations .

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